tert-Butyl 3-hydroxyphenethylcarbamate
Description
The Significance of Carbamate (B1207046) Functional Groups in Organic Synthesis and Drug Design
The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone in the fields of organic synthesis and drug design. In synthesis, carbamates are widely employed as protecting groups for amines. The tert-butoxycarbonyl (Boc) group, present in the subject compound, is a quintessential example. It is prized for its ease of installation and its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for the selective reaction of other functional groups within a molecule.
Phenethylamine (B48288) Scaffolds as Privileged Structures in Bioactive Molecules
The phenethylamine scaffold is a recurring motif in a vast array of biologically active molecules, both natural and synthetic. This structural framework is central to the function of key neurotransmitters such as dopamine, norepinephrine, and epinephrine, which regulate numerous physiological processes. The inherent ability of the phenethylamine structure to interact with various receptors and enzymes has led to its designation as a "privileged structure" in medicinal chemistry.
The versatility of the phenethylamine scaffold lies in the numerous possibilities for substitution on the phenyl ring and the ethylamine (B1201723) side chain. These modifications can dramatically alter the pharmacological profile of the resulting molecule, leading to a wide spectrum of therapeutic applications. For instance, derivatives of phenethylamine are found in drugs targeting the central nervous system, cardiovascular system, and metabolic pathways. The presence of a hydroxyl group on the phenyl ring, as seen in tert-Butyl 3-hydroxyphenethylcarbamate, provides a handle for further chemical modification and can also play a direct role in binding to biological targets.
Overview of Academic Research Trajectories for this compound and Related Structures
While extensive research on this compound as a final bioactive compound is not widely documented, its role as a key synthetic intermediate is evident in the scientific literature. Its primary application lies in the construction of more complex molecules with potential therapeutic applications.
A notable example of its use is in the synthesis of tetrahydroisoquinoline-based potentiators of specific N-methyl-D-aspartate (NMDA) receptor subunits, namely GluN2C and GluN2D. In this context, this compound serves as a precursor for the elaboration of the phenethylamine portion of the target molecules. The synthesis involves the protection of the amine group of 3-hydroxyphenethylamine with a Boc group to yield the title compound. amazonaws.com This is achieved by reacting 3-(2-aminoethyl)phenol hydrobromide with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. amazonaws.com The resulting this compound can then undergo further reactions, such as O-alkylation of the phenolic hydroxyl group, before subsequent cyclization and deprotection steps to afford the final tetrahydroisoquinoline derivatives. amazonaws.com
The broader research trajectory for related N-Boc protected phenethylamine derivatives is quite diverse. For instance, N-Boc-tyramine, a structurally similar compound with the hydroxyl group at the para-position, is a versatile intermediate in the synthesis of adrenergic agents and other compounds targeting neurological pathways. chemimpex.com The Boc-protection strategy is fundamental in these syntheses, allowing for selective modifications at other positions of the molecule.
Furthermore, studies on other tert-butyl carbamate derivatives of phenethylamines have explored their potential as biofilm inhibitors against methicillin-resistant Staphylococcus aureus (MRSA). Although the specific compound of focus in this article was not the primary subject of that study, the research highlights the potential for biological activity within this class of molecules. Investigations into a library of ethyl N-(2-phenethyl) carbamate analogues revealed that modifications to the aryl group, the carbamate linkage, and the tail region could significantly impact their biofilm-inhibiting properties.
Research into other substituted tert-butyl phenylcarbamate derivatives has also demonstrated their potential as antimicrobial and anti-inflammatory agents. These studies underscore the value of the carbamate and phenethylamine scaffolds in generating molecules with diverse biological activities. The synthesis of these derivatives often involves the coupling of a Boc-protected aminophenol with various carboxylic acids.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZBOBVXITREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 3 Hydroxyphenethylcarbamate and Its Structural Analogues
Classical and Modern Approaches to Carbamate (B1207046) Formation
The formation of the carbamate linkage and the construction of the substituted phenethylamine (B48288) core are central to the synthesis of tert-Butyl 3-hydroxyphenethylcarbamate. This section details the strategies for introducing the amine-protecting group, building the carbon skeleton, and installing the hydroxyl functionality with stereocontrol.
Strategies for the Introduction and Protection of the Amine Functionality via the tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. fishersci.co.uk The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. fishersci.co.uk
A variety of solvents and bases can be employed for the N-tert-butyloxycarbonylation of amines, allowing for optimization based on the substrate's properties. fishersci.co.ukorganic-chemistry.org For instance, the protection of 3-(methylamino)-1-phenylpropan-1-ol (B195923) can be achieved in quantitative yield using Boc₂O in dichloromethane (B109758) at room temperature. chemicalbook.com
| Amine Substrate | Reagent | Base | Solvent | Conditions | Yield |
| 3-(Methylamino)-1-phenylpropan-1-ol | Di-tert-butyl dicarbonate | - | Dichloromethane | 0 °C to rt, 2 h | Quantitative |
| Various aryl and aliphatic amines | Di-tert-butyl dicarbonate | Sodium bicarbonate | Chloroform/Water | Reflux | High |
| Various amines | Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | Acetonitrile or THF | rt or 40 °C | High |
Construction of the Phenethyl Amine Backbone
The phenethylamine scaffold is a prevalent motif in a vast number of bioactive molecules, including natural products and pharmaceuticals. nih.govmdpi.com Consequently, numerous synthetic methods have been developed for its construction.
One classical and effective method involves the reduction of β-nitrostyrenes. This two-step approach, starting from the corresponding benzaldehyde, offers a shorter route compared to methods involving cyanides and avoids the use of highly toxic reagents. mdma.ch Another common strategy is the reduction of benzyl (B1604629) cyanides, which can be achieved using reagents like lithium aluminum hydride or through catalytic hydrogenation. wikipedia.org
More recent advancements include nickel-catalyzed photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides. This modular approach allows for the formation of a wide range of β-phenethylamine derivatives under mild conditions. nih.govacs.org
| Starting Material | Key Reagents/Catalysts | Product | Key Features |
| β-Nitrostyrene | Sodium borohydride (B1222165), Copper(II) chloride | Phenethylamine | Facile, one-pot reduction. acs.org |
| Benzyl cyanide | Lithium aluminum hydride or Raney-Nickel/H₂ | Phenethylamine | High-yielding reduction. wikipedia.org |
| Aliphatic aziridine (B145994) and Aryl iodide | Ni catalyst, photoredox catalyst | β-Phenethylamine | Mild, modular, cross-electrophile coupling. nih.govacs.org |
Stereoselective Introduction of the Hydroxyl Group
The stereochemistry of the hydroxyl group can significantly impact the biological activity of phenethyl carbamate derivatives. Therefore, methods for the stereoselective introduction of this functionality are of great importance. While specific methods for the direct stereoselective hydroxylation of a pre-formed tert-Butyl phenethylcarbamate are not extensively detailed in the provided context, general strategies for asymmetric synthesis can be applied.
One common approach is the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For example, chiral 1-phenylethylamine (B125046) (α-PEA) can be used as a chiral auxiliary in aldol (B89426) reactions to generate chiral hydroxylated precursors with high diastereoselectivity. nih.gov Subsequent functional group manipulations can then lead to the desired enantiomerically enriched 3-hydroxyphenethylcarbamate.
Chemoenzymatic Synthesis and Biocatalysis in the Preparation of Chiral Phenethyl Carbamates
Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic reactions, has emerged as a powerful tool for the preparation of chiral molecules. researchgate.netnih.govchemistryviews.org Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity under mild conditions. nih.gov
For the synthesis of chiral carbamates, promiscuous esterases and acyltransferases have been successfully employed. nih.gov The esterase from Pyrobaculum calidifontis VA1 (PestE), for instance, can catalyze the formation of carbamates from various amines and carbonates in an aqueous medium, with isolated yields of up to 99%. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also robust biocatalysts for carbamate synthesis. nih.govbeilstein-journals.orgresearchgate.net These enzymatic methods offer a green and efficient alternative to traditional chemical synthesis for accessing enantiomerically pure phenethyl carbamates. uni-greifswald.de The integration of biocatalysis with other modern synthetic techniques, such as flow chemistry, further enhances the efficiency and sustainability of these processes. nih.govbeilstein-journals.orgresearchgate.net
Multi-Component Reactions and Cascade Processes for Complex Analogue Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Similarly, cascade reactions, involving two or more consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step, provide a rapid increase in molecular complexity from simple starting materials. 20.210.105chemistryworld.com
While specific examples of MCRs and cascade reactions for the direct synthesis of this compound are not explicitly detailed in the provided search results, the principles of these methodologies are highly applicable to the synthesis of its complex analogues. For instance, imine-initiated MCRs like the Mannich or Petasis reactions could be adapted to construct the phenethylamine backbone with inherent functional group handles for further elaboration. nih.gov The combination of MCRs with visible-light-driven photochemistry is also a promising strategy for creating diverse molecular structures. researchgate.net
The design of cascade sequences can lead to the efficient construction of polycyclic analogues of phenethylamines. 20.210.105 These strategies are particularly valuable in drug discovery and medicinal chemistry for the rapid generation of compound libraries for biological screening. nih.gov
Flow Chemistry and Continuous Processing in this compound Synthesis
Flow chemistry, or continuous processing, has gained significant traction in both academia and industry due to its numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and facile scalability. nih.govbeilstein-journals.orgnih.gov This technology is particularly well-suited for the synthesis of carbamates and their precursors.
A continuous flow process has been developed that couples a Curtius rearrangement with biocatalytic impurity removal to produce a range of valuable carbamate products in high yield and purity. nih.govbeilstein-journals.orgresearchgate.net Furthermore, the synthesis of carbamates from CO₂ and amines has been successfully demonstrated in a continuous-flow system, offering a greener alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). nih.govresearchgate.net
The use of continuous processing also allows for the use of non-standard reaction conditions, such as high temperatures and pressures, which can accelerate reactions and enable novel transformations. nih.gov For example, the thermal deprotection of tert-butyl esters, a related transformation to the deprotection of Boc-amines, has been efficiently carried out in a continuous plug flow reactor. nih.gov These examples highlight the potential of flow chemistry to streamline and improve the synthesis of this compound and its derivatives. acs.orgnih.gov
Green Chemistry Principles Applied to Phenethyl Carbamate Synthesis
The synthesis of phenethyl carbamates, including this compound, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of phenethyl carbamate synthesis, these principles are being applied to address the limitations of traditional synthetic routes, which often rely on toxic reagents and harsh reaction conditions.
One of the primary goals of green chemistry in this area is the replacement of hazardous reagents. Traditional methods for carbamate synthesis have often involved the use of highly toxic and corrosive phosgene and its derivatives, or isocyanates. nih.gov A significant advancement in this regard is the utilization of carbon dioxide (CO₂) as a C1 source. rsc.org CO₂ is an attractive alternative as it is non-toxic, non-flammable, abundant, and a renewable resource. nih.gov The direct synthesis of carbamates from amines, alcohols, and CO₂ presents a much greener pathway. rsc.org
Solvent selection is another critical aspect of green synthesis. Many organic reactions are carried out in volatile organic compounds (VOCs), which contribute to environmental pollution. Research has focused on developing solvent-free reaction conditions or employing greener solvents such as water, supercritical fluids, or ionic liquids. For instance, facile and versatile methods for the N-tert-butoxycarbonylation of amines have been developed under solvent-free conditions, often accelerated by microwave irradiation or catalyzed by solid-supported reagents. derpharmachemica.com A notable example is the use of Amberlite-IR 120, a recyclable heterogeneous acid catalyst, for the N-Boc protection of amines under solvent-free and ambient conditions. derpharmachemica.com
Biocatalysis offers a powerful tool for the green synthesis of carbamates. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous media. For the synthesis of phenethyl carbamates, lipases have been investigated for their ability to catalyze the aminolysis of carbonates. For example, Candida antarctica lipase B (CAL-B) has been successfully used in the enzymatic kinetic resolution of related carbamate intermediates. researchgate.net This highlights the potential for developing chemoenzymatic routes to enantiomerically pure phenethyl carbamates.
Furthermore, the principles of atom economy and energy efficiency are central to the green synthesis of these compounds. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is maximized in reactions that proceed with minimal byproducts. Catalytic processes, both chemo- and biocatalytic, are inherently more atom-economical than stoichiometric reactions. Energy efficiency can be improved by conducting reactions at ambient temperature and pressure, which is often achievable with highly active catalysts or through methods like photocatalysis. nih.gov
The development of one-pot or tandem reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste from purification processes, and saving time and energy. For instance, a one-pot synthesis of carbamates from CO₂, amines, and alkyl halides has been developed, avoiding the need to isolate intermediates. nih.gov
While the direct application of all these green methodologies specifically to this compound is not extensively documented in dedicated studies, the principles and examples from closely related structures provide a clear roadmap for the future development of sustainable synthetic routes. The following tables summarize and compare some of the green methodologies applicable to the synthesis of phenethyl carbamates.
Table 1: Comparison of Reagents for Carbamate Synthesis
| Reagent Type | Conventional Reagent(s) | Green Alternative(s) | Key Green Chemistry Advantages |
| Carbonyl Source | Phosgene, Triphosgene, Isocyanates | Carbon Dioxide (CO₂), Dimethyl Carbonate (DMC) | Non-toxic, renewable, reduces hazardous waste. nih.govrsc.org |
| Catalyst | Homogeneous strong acids/bases | Heterogeneous solid acids (e.g., Amberlite-IR 120), Enzymes (e.g., Lipases) | Recyclable, reduces waste, milder reaction conditions, high selectivity. derpharmachemica.comresearchgate.net |
| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Supercritical CO₂, Ionic Liquids, Solvent-free conditions | Reduced toxicity and environmental impact, easier product separation. derpharmachemica.com |
Table 2: Overview of Green Synthetic Strategies for Carbamate Formation
| Strategy | Description | Application to Phenethyl Carbamates | Yields (General) | Reaction Conditions (General) |
| CO₂ Utilization | Direct reaction of an amine, an alcohol, and CO₂. | A promising route for the synthesis of various carbamates, applicable to phenethylamines. rsc.org | Moderate to Good | Elevated temperature and pressure, often requires a catalyst. rsc.org |
| Biocatalysis | Use of enzymes, such as lipases, to catalyze carbamate formation. | Enzymatic resolution of phenethyl carbamate intermediates has been demonstrated. researchgate.net | Good to Excellent | Mild (ambient temperature and pressure), often in aqueous or benign organic solvents. researchgate.net |
| Solvent-Free Synthesis | Reactions conducted without a solvent, often with microwave or mechanical activation. | N-Boc protection of various amines, including aromatic and aliphatic amines, is efficient under these conditions. derpharmachemica.com | High to Excellent | Ambient or elevated temperature, can be catalyst-free or use a solid-supported catalyst. derpharmachemica.com |
| Catalyst-Free N-Boc Protection | Reaction of amines with di-tert-butyl dicarbonate in a water-acetone mixture without a catalyst. | Applicable to a wide range of amines, suggesting feasibility for 3-hydroxyphenethylamine. | Excellent | Room temperature, aqueous media. |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Hydroxyphenethylcarbamate Derivatives
Selective Deprotection Strategies for the tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. jk-sci.comnih.gov The deprotection of the Boc group in derivatives like tert-butyl 3-hydroxyphenethylcarbamate is a critical step in many synthetic pathways.
The mechanism of acid-catalyzed Boc deprotection involves several key steps. commonorganicchemistry.comtotal-synthesis.com First, the carbamate (B1207046) oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com This protonation facilitates the fragmentation of the protecting group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine. jk-sci.comcommonorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding an amine salt. commonorganicchemistry.com
The tert-butyl cation generated during the reaction can be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or participate in side reactions. commonorganicchemistry.comacsgcipr.org A potential issue is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation, particularly with electron-rich aromatic rings. acsgcipr.org
Various acidic reagents can be employed for Boc deprotection, with the choice of acid and solvent influencing the reaction's selectivity and efficiency. nih.govrsc.org Strong acids like TFA and HCl are commonly used. youtube.comfishersci.co.uk For substrates containing other acid-sensitive functional groups, milder or alternative conditions are required to achieve selective deprotection. For instance, protocols using sulfuric acid in tert-butyl acetate (B1210297) have been developed for the selective cleavage of N-Boc groups in the presence of tert-butyl esters. researchgate.net Similarly, 4 M HCl in dioxane is effective for the deprotection of Nα-Boc groups while leaving tert-butyl esters and ethers intact. nih.gov
| Reagent/Conditions | Selectivity and Notes | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Standard and highly effective method for robust substrates. Can cleave other acid-labile groups. | jk-sci.comrsc.org |
| Hydrochloric acid (HCl) in Dioxane or Ethyl Acetate | Commonly used; provides the amine as a hydrochloride salt. 4M HCl in dioxane offers good selectivity. | rsc.orgnih.gov |
| Sulfuric Acid (H₂SO₄) in tert-Butyl Acetate (tBuOAc) | Allows for selective deprotection of N-Boc groups in the presence of tert-butyl esters. | researchgate.net |
| p-Toluenesulfonic acid (pTSA) | A solid, biodegradable Brønsted acid catalyst that offers a greener alternative to TFA. | mdpi.com |
| Oxalyl chloride in Methanol | A mild method reported to be effective for a diverse set of aliphatic, aromatic, and heterocyclic substrates. | nih.govuky.edu |
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a versatile handle for introducing a variety of functional groups through derivatization.
Esterification: Phenols react more slowly with carboxylic acids than alcohols do. libretexts.org Therefore, the esterification of the phenolic group typically requires more reactive reagents like acyl chlorides or acid anhydrides. libretexts.org The reaction of the phenol (B47542) with an acyl chloride, such as ethanoyl chloride, yields the corresponding phenyl ester and hydrogen chloride gas. libretexts.org To enhance the reaction rate, especially with less reactive acyl chlorides like benzoyl chloride, the phenol can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide. libretexts.org
Etherification: The synthesis of aryl ethers from phenols can be achieved through various methods. Copper-catalyzed O-arylation of phenols with aryl iodides or bromides is an effective method that tolerates a variety of functional groups and can be performed under relatively mild conditions. nih.gov Other processes for phenol etherification involve reaction with alkyl or alkenyl carboxylates in the presence of a carboxylic acid salt. google.comgoogle.com Palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene (B1197577) carbonate have also been developed to produce allylic aryl ethers. frontiersin.org
Oxidation: Phenols are susceptible to oxidation and can be converted to quinones. jove.comlibretexts.org Oxidizing agents such as chromic acid, o-iodoxybenzoic acid (IBX), and Fremy's salt can be used to transform phenols into para-benzoquinones or ortho-quinones. libretexts.orgnih.govlibretexts.org The oxidation of phenols to o-quinones with IBX is a remarkable double oxidation process where a hydroxyl group is first installed at the ortho position, followed by oxidation of the resulting catechol intermediate. nih.gov These quinones can be readily reduced back to their dihydroxybenzene forms using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org
| Transformation | Typical Reagents | Product Type | Reference |
|---|---|---|---|
| Esterification | Acyl chlorides (e.g., ethanoyl chloride), Acid anhydrides | Phenyl ester | libretexts.org |
| Etherification | Aryl halides (with Cu catalyst), Alkyl carboxylates, Vinyl ethylene carbonate (with Pd catalyst) | Aryl ether | nih.govgoogle.comfrontiersin.org |
| Oxidation | Chromic acid, o-Iodoxybenzoic acid (IBX), Fremy's salt | Quinone | libretexts.orgnih.gov |
The presence of multiple reactive sites in this compound necessitates careful selection of reaction conditions to achieve chemo- and regioselectivity. The Boc-protected amine is stable to many reagents used to modify the phenolic hydroxyl group, allowing for selective transformations. For example, the esterification or etherification of the phenol can typically be carried out without affecting the Boc group. researchgate.netdaneshyari.com
Conversely, protocols for the chemoselective N-tert-butyloxycarbonylation of aminophenols have been developed, demonstrating that the amine can be protected in the presence of a free phenolic hydroxyl group. researchgate.net This orthogonality is crucial in multi-step syntheses. The Boc group's stability to bases, nucleophiles, and hydrogenolysis conditions makes it compatible with a wide range of transformations on other parts of the molecule. nih.gov
Regioselectivity becomes important when considering reactions involving the aromatic ring. The phenolic hydroxyl group is a powerful ortho-, para-directing group, meaning that electrophilic substitution will be directed to the positions adjacent and opposite to it.
Reactions Involving the Phenethyl Chain and Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating phenolic hydroxyl group. wikipedia.org Activating substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orglkouniv.ac.in
The hydroxyl group is classified as a strongly activating ortho-, para-director. lkouniv.ac.inlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the hydroxyl group. The carbocation intermediate formed during the substitution is stabilized by resonance, including a structure where the positive charge is delocalized onto the oxygen atom of the hydroxyl group. wikipedia.org The phenethylcarbamate side chain at the C3 position will exert a steric influence, likely favoring substitution at the C4 (para) and C6 (ortho) positions over the more hindered C2 position. The side chain itself has a deactivating inductive effect, but this is generally overridden by the powerful activating and directing effect of the hydroxyl group. lkouniv.ac.in Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.com
Beyond the oxidation of the phenolic hydroxyl group to a quinone, other oxidative and reductive transformations can be considered. The 2-phenethylamine motif is a core structure in many biologically active molecules and can undergo various metabolic transformations, including oxidative deamination catalyzed by monoamine oxidases (MAO). nih.gov While this is a biochemical transformation, similar chemical oxidations can be envisioned.
The phenethyl chain itself is relatively robust. However, strong oxidizing conditions could potentially lead to cleavage of the benzylic C-C bond. Reductive transformations are less common for this scaffold unless other reducible functional groups are present. Catalytic hydrogenation under harsh conditions (high pressure and temperature) could reduce the aromatic ring, but this is generally a difficult transformation. More relevant are reductive cross-coupling reactions that can form the phenethylamine (B48288) skeleton. For instance, nickel-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides provides a route to β-phenethylamine structures. nih.govacs.org Another synthetic approach involves the Wacker oxidation of a styrene (B11656) derivative to an acetophenone, followed by reductive amination to yield the phenylethylamine. acs.org
Carbon-Hydrogen Bond Activation Strategies in tert-Butyl-Containing Systems
The tert-butyl carbamate group is a versatile directing group in transition-metal-catalyzed carbon-hydrogen (C-H) bond activation, enabling the functionalization of specific C-H bonds that would otherwise be unreactive. This strategy relies on the ability of the carbamate's carbonyl oxygen to coordinate to a metal center, bringing the catalyst into close proximity to specific C-H bonds and facilitating their cleavage.
In systems analogous to this compound, the carbamate group can direct the ortho-functionalization of the aromatic ring. This occurs through the formation of a stable five- or six-membered metallacyclic intermediate. Various transition metals, including palladium, rhodium, and cobalt, have been employed to catalyze these transformations. For instance, palladium-catalyzed reactions can introduce aryl, alkyl, or other functional groups at the position ortho to the phenethyl moiety, guided by the carbamate.
Recent strategies have also enabled the functionalization of more remote C-H bonds. For example, meta-C–H arylation of phenylethyl alcohol derivatives has been achieved using a removable oxime ether directing group in conjunction with palladium/norbornene relay catalysis. nih.gov This approach provides a pathway to functionalize the meta position of the aromatic ring in a structure like this compound. The mechanism involves an initial ortho-C-H activation directed by the auxiliary group, followed by insertion of a norbornene mediator, which then facilitates the activation of the remote meta-C-H bond. nih.gov
Furthermore, C(sp³)–H bonds, such as those on the ethyl chain, can be targeted. Palladium-catalyzed C(sp³)–H amination reactions, for instance, can form strained nitrogen heterocycles by activating a methyl group adjacent to an amine. researchgate.net While challenging, the carbamate group can assist in directing functionalization to the benzylic position of the ethyl chain, although this often requires specific ligand systems to control selectivity.
| Catalyst System | Directing Group | Target C-H Bond | Type of Functionalization | Reference |
| Pd(OAc)₂ / Ligand | Carbamate (Boc) | Aryl C(sp²)-H (ortho) | Arylation, Olefination | nih.gov |
| [Cp*RhCl₂]₂ | Carbamate (Boc) | Aryl C(sp²)-H (ortho) | Annulation | nih.govrsc.org |
| Pd(OAc)₂ / Norbornene | Oxime Ether | Aryl C(sp²)-H (meta) | Arylation | nih.gov |
| Pd(OAc)₂ | Fluoroamide | Alicyclic C(sp³)-H (transannular) | Arylation | nih.gov |
Radical Reactions Involving tert-Butyl Peroxides and Related Species
The tert-butyl group within the carbamate moiety is susceptible to reactions involving radical intermediates. A key reaction in this category is the deprotection of the Boc group under radical-mediated conditions. A mild and efficient method for this transformation utilizes the tris(4-bromophenyl)aminium radical cation, commonly known as "magic blue," in conjunction with a silane (B1218182) like triethylsilane. nih.gov This system catalytically facilitates the cleavage of the C–O bond of the tert-butyl carbamate. nih.gov The reaction is initiated by the single-electron oxidation capabilities of the radical cation, leading to the fragmentation of the tert-butyl group, typically forming isobutene gas. This method is valued for its mild conditions, avoiding the harsh acids or high temperatures often required for Boc deprotection.
While not directly involving a peroxide, this radical cation-mediated process highlights the susceptibility of the tert-butyl carbamate to radical-induced cleavage. The reactivity order for deprotection using this method generally follows tert-butyl esters > tert-butyl carbonates > tert-butyl ethers, with N-Boc derivatives being less reactive. nih.gov
Reactions involving tert-butyl peroxides, such as tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP), are common for generating tert-butoxyl radicals (t-BuO•). These highly reactive radicals can initiate a variety of transformations by abstracting hydrogen atoms from substrates. In the context of a molecule like this compound, a tert-butoxyl radical could potentially abstract a hydrogen atom from the benzylic position of the ethyl chain, creating a carbon-centered radical. This intermediate could then be trapped by other reagents or undergo further reactions. For instance, nickel/photoredox-catalyzed reactions of N-Boc protected aziridines proceed via radical intermediates to form β-phenethylamines. nih.govacs.org
| Radical Initiator/Mediator | Co-reagent | Target Moiety | Transformation | Reference |
| Tris(4-bromophenyl)aminium radical cation | Triethylsilane | tert-Butyl Carbamate | Deprotection (C-O cleavage) | nih.gov |
| Di-tert-butyl peroxide (DTBP) | Fe(II) catalyst | Aldehyde C-H | Acyl radical formation | |
| AIBN (Azobisisobutyronitrile) | n-Bu₃SnH | Alkyl Halide | Dehalogenation via alkyl radical | uchicago.edu |
| Visible Light Photoredox Catalyst | Nickel Catalyst | N-Boc Aziridine (B145994) | Ring-opening and cross-coupling | nih.govacs.org |
Detailed Mechanistic Elucidation of Key Chemical Conversions
The synthesis and deprotection of tert-butyl carbamates are fundamental chemical conversions with well-elucidated mechanisms.
A primary route for the synthesis of this compound from its corresponding carboxylic acid precursor, 3-(3-hydroxyphenyl)propanoic acid, is the Curtius rearrangement. wikipedia.orgallen.innih.gov This reaction provides a pathway to convert a carboxylic acid into a primary amine, which can be trapped to form a carbamate. The mechanism proceeds through several key steps:
Acyl Azide (B81097) Formation : The carboxylic acid is first converted into an acyl azide. This is typically achieved by treating an activated form of the acid (like an acyl chloride or a mixed anhydride) with an azide salt, such as sodium azide. organic-chemistry.org
Rearrangement to Isocyanate : The acyl azide, upon heating, undergoes a concerted rearrangement. The bond between the carbonyl carbon and the alkyl group migrates to the adjacent nitrogen atom with the simultaneous loss of nitrogen gas (N₂). wikipedia.orgnih.gov This step proceeds with complete retention of the stereochemistry of the migrating group and forms a highly reactive isocyanate intermediate.
Trapping of the Isocyanate : The resulting phenethyl isocyanate is not isolated but is trapped in situ by an alcohol. In the synthesis of a tert-butyl carbamate, tert-butanol (B103910) is used as the trapping agent. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to yield the stable tert-butyl carbamate product. researchgate.net
The deprotection of the tert-butyl carbamate group is another critical conversion. While radical-mediated methods exist, the most common approach involves treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism is as follows:
Protonation : The carbonyl oxygen of the carbamate is protonated by the acid, making it a better leaving group.
Formation of Carbocation : The protonated carbamate eliminates a stable tert-butyl cation.
Decarboxylation : This leaves behind an unstable carbamic acid intermediate, which rapidly decomposes by losing carbon dioxide (CO₂).
Amine Formation : The final product is the protonated primary amine, which can be neutralized to yield the free amine. scirp.orgresearchgate.net
Thermal deprotection is also possible, often facilitated by solvents like 2,2,2-trifluoroethanol (B45653) (TFE), which proceeds through a concerted proton transfer and release of isobutylene, followed by rapid decarboxylation. researchgate.netnih.gov
| Conversion | Key Intermediate(s) | Key Mechanistic Steps | Driving Force | Reference |
| Curtius Rearrangement | Acyl azide, Isocyanate | 1. Acyl azide formation2. Concerted migration & N₂ loss3. Nucleophilic trapping by t-BuOH | Irreversible loss of N₂ gas | wikipedia.orgallen.innih.govorganic-chemistry.org |
| Acid-Catalyzed Deprotection | Protonated carbamate, tert-butyl cation, Carbamic acid | 1. Protonation of carbonyl2. Elimination of tert-butyl cation3. Decarboxylation | Formation of stable tert-butyl cation and CO₂ | scirp.orgresearchgate.net |
| Thermal Deprotection | N/A (Concerted) | 1. Concerted proton transfer & isobutylene release2. Decarboxylation | Entropy gain from gas evolution (isobutylene, CO₂) | researchgate.netnih.gov |
Structure Activity Relationship Sar and Structural Modification Studies of Tert Butyl 3 Hydroxyphenethylcarbamate Analogues in Medicinal Chemistry
Rational Design and Synthesis of Derivatives for Biological Evaluation
The rational design of derivatives of tert-butyl 3-hydroxyphenethylcarbamate is a foundational step in elucidating its SAR. This process involves the strategic planning and synthesis of new molecules with specific structural changes intended to probe interactions with biological targets. ug.edu.ghnih.gov The synthesis of these derivatives often involves multi-step reaction sequences. For instance, a common synthetic route may begin with the protection of an amine, followed by a series of reactions to introduce various substituents, and culminating in the formation of the carbamate (B1207046). nih.govrsc.org
A variety of synthetic methodologies are employed to create libraries of analogues for biological screening. nih.gov For example, substituted phenethylamines can be reacted with different reagents to introduce a range of functional groups on the aromatic ring or the ethylamine (B1201723) side chain. dokumen.pub Similarly, the carbamate portion of the molecule can be modified by using different isocyanates or chloroformates. The synthesized compounds are then purified and characterized using techniques such as NMR and mass spectrometry before being subjected to biological evaluation. nih.govresearchgate.net
Impact of Substituent Effects on the Phenethyl Chain and Aromatic Ring
Modifications to the phenethyl chain and the aromatic ring of this compound can significantly alter its biological activity. nih.gov The nature, size, and position of substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for target binding. researchgate.net
Phenethyl Chain Modifications: Altering the length or rigidity of the ethylamine linker can impact how the molecule fits into a binding pocket. Introducing alkyl groups on the alpha or beta carbons of the ethyl chain can provide insights into the spatial requirements of the target. nih.gov For example, methylation at different positions can lead to changes in metabolic stability and receptor affinity. beilstein-journals.org
The following table summarizes the effects of various substitutions on the phenethyl and aromatic moieties:
| Modification | Position | Substituent Type | General Effect on Activity |
| Phenethyl Chain | α-carbon | Small alkyl | May enhance metabolic stability |
| Phenethyl Chain | β-carbon | Bulky group | Often decreases activity due to steric hindrance |
| Aromatic Ring | para | Electron-withdrawing | Can increase potency through enhanced interactions |
| Aromatic Ring | meta | Electron-donating | May alter binding mode or selectivity |
| Aromatic Ring | ortho | Halogen | Can improve metabolic stability and affinity |
Isosteric and Bioisosteric Replacements of the tert-Butyl Group and their Influence on Molecular Properties and Bioactivity
The tert-butyl group is a common feature in many bioactive molecules, often contributing to potency through its steric bulk and lipophilicity. However, it can also introduce metabolic liabilities. nih.gov Isosteric and bioisosteric replacements are strategies used to mitigate these issues while retaining or improving biological activity. researchgate.net A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. cambridgemedchemconsulting.com
Classical and Non-Classical Bioisosteres: The tert-butyl group can be replaced by a variety of other groups. Classical isosteres have a similar size and shape, while non-classical isosteres may have different structures but similar physicochemical properties. chem-space.com For example, a cyclopropyl (B3062369) or cyclobutyl group can mimic the steric bulk of the tert-butyl group. enamine.net Fluorinated groups, such as a trifluoromethyl group, are also common replacements that can alter lipophilicity and metabolic stability. researchgate.netresearchgate.net
Impact on Molecular Properties and Bioactivity: Replacing the tert-butyl group can have a profound effect on a molecule's properties. nih.gov For instance, introducing more polar groups can improve aqueous solubility and reduce lipophilicity, which may enhance pharmacokinetic properties. cambridgemedchemconsulting.com Some bioisosteric replacements can also block sites of metabolism, leading to increased metabolic stability and a longer duration of action. researchgate.net The choice of bioisostere is critical and must be carefully considered in the context of the specific biological target and desired pharmacological profile. nih.gov
Below is a table of common bioisosteric replacements for the tert-butyl group and their potential effects:
| Bioisostere | Rationale for Replacement | Potential Impact on Properties |
| Isopropyl | Reduced steric bulk | May improve binding affinity if the pocket is constrained researchgate.net |
| Cyclopropyl | Similar steric profile | Can enhance metabolic stability enamine.net |
| Trifluoromethyl | Increased polarity, metabolic stability | May alter electronic interactions and improve pharmacokinetics cambridgemedchemconsulting.com |
| Oxetane | Improved polarity and solubility | Can enhance drug-like properties cambridgemedchemconsulting.com |
| Trimethylsilyl | Reduced lipophilicity | May improve pharmaceutical properties without affecting activity cambridgemedchemconsulting.com |
Conformationally Restricted Analogues of the Phenethylcarbamate Scaffold
Introducing conformational constraints into the phenethylcarbamate scaffold is a powerful strategy to understand the bioactive conformation of the molecule. nih.gov By locking the molecule into a more rigid structure, researchers can determine the optimal spatial arrangement of key functional groups required for binding to the biological target. This approach can lead to the design of more potent and selective ligands. researchgate.net
Methods of Conformational Restriction: Conformational rigidity can be achieved through various synthetic strategies. One common approach is to incorporate the phenethyl side chain into a ring system, such as a cyclopropane (B1198618) or a larger heterocyclic ring. nih.gov This restricts the rotation around single bonds and limits the number of accessible conformations. Another method involves introducing double or triple bonds into the linker between the aromatic ring and the carbamate nitrogen to create a more planar and rigid structure.
Insights from Constrained Analogues: Studies on conformationally restricted analogues have provided valuable information about the binding modes of phenethylamine (B48288) derivatives. nih.gov For example, such studies have helped to define the preferred orientation of the aromatic ring relative to the amine functionality for optimal receptor interaction. The data obtained from these analogues can be used to build more accurate pharmacophore models and guide further drug design efforts. researchgate.net
Scaffold Hopping Approaches for Novel Lead Generation
Scaffold hopping is a computational and medicinal chemistry strategy used to identify new molecular frameworks (scaffolds) that can serve as starting points for the development of novel drugs. nih.govuniroma1.it This approach is particularly useful when the existing lead compounds have undesirable properties, such as poor pharmacokinetics or off-target toxicity. researchgate.net The goal is to find structurally distinct molecules that retain the key pharmacophoric features of the original compound and exhibit similar or improved biological activity. researchgate.net
Computational and Synthetic Strategies: Scaffold hopping can be performed using a variety of computational methods, including pharmacophore-based screening and 3D shape similarity searches. uniroma1.it These methods are used to search large chemical databases for molecules that match the essential features of the parent compound. researchgate.net Once potential new scaffolds are identified, they are synthesized and evaluated for their biological activity. nih.gov
Application to the Phenethylcarbamate Scaffold: In the context of this compound, scaffold hopping could be used to identify novel core structures that mimic the arrangement of the key functional groups: the hydroxylated phenyl ring, the carbamate linker, and the bulky tert-butyl group. nih.gov This could lead to the discovery of entirely new classes of compounds with improved drug-like properties and potentially different intellectual property landscapes. researchgate.net The success of scaffold hopping relies on the ability to identify scaffolds that not only replicate the key interactions of the original molecule but also offer advantages in terms of synthesis, potency, or pharmacokinetics. nih.gov
Pharmacological and Biological Activity Profiling of Tert Butyl 3 Hydroxyphenethylcarbamate Derivatives
Investigation of Enzyme Modulatory Activities
Derivatives incorporating the tert-butyl carbamate (B1207046) group have been identified as potent modulators of various enzymes, a characteristic that is crucial for therapeutic development.
The modulation of enzymes involved in neurodegenerative diseases has been a significant area of investigation. A notable derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, known as the M4 compound, has been identified as a dual inhibitor of both β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.gov These enzymes are key targets in Alzheimer's disease research, as BACE-1 is involved in the production of amyloid-beta peptides, and AChE is central to cholinergic neurotransmission.
Furthermore, other derivatives containing the tert-butylcarbamate (B1260302) group have been developed as selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov Specifically, certain novel pyrrole- and benzene-based hydroxamates demonstrated HDAC6 inhibition at the nanomolar level. nih.gov
| Compound Class | Target Enzyme | Activity | Reference |
| Pyrrole- and Benzene-based Hydroxamates | Histone Deacetylase 6 (HDAC6) | Inhibition at nanomolar levels | nih.gov |
| M4 Compound | β-Secretase (BACE-1) | Inhibitor | nih.gov |
| M4 Compound | Acetylcholinesterase (AChE) | Inhibitor | nih.gov |
The interaction of tert-butyl derivatives with biological receptors has been explored to develop novel antagonists. In one study, 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and its benzamide (B126) derivatives were investigated as antagonists for the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. nih.gov The research highlighted that the 3-(tert-butyl)-4-hydroxyphenyl unit is essential for the FXR antagonistic activity. nih.gov Systematic structure-activity relationship (SAR) studies led to the synthesis of forty derivatives to improve the potency and stability of the initial hit compound. nih.gov
Antiproliferative and Cytotoxic Effects in Cancer Research
The antiproliferative potential of tert-butylcarbamate-containing compounds has been demonstrated in various cancer cell lines. Novel hydroxamates and 2'-aminoanilides bearing this functional group were tested for their effects on a wide range of cancer cells. nih.gov One derivative, in particular, exhibited growth inhibition at sub-micromolar concentrations in neuroblastoma (LAN-5 and SH-SY5Y cells) and chronic myeloid leukemia (K562 cells). nih.gov It also showed efficacy in the low-micromolar range against lung (H1299 and A549) and colon (HCT116 and HT29) cancer cells. nih.gov In human acute myeloid leukemia U937 cells, these compounds were found to induce apoptosis, with some eliciting apoptosis rates of 18.4% and 21.4%. nih.gov Furthermore, in HT29 colon cancer cells, a lead compound decreased the colony-forming potential by up to 60%. nih.gov
| Cell Line | Cancer Type | Effect | Concentration Range | Reference |
| LAN-5, SH-SY5Y | Neuroblastoma | Growth Inhibition | Sub-micromolar | nih.gov |
| K562 | Chronic Myeloid Leukemia | Growth Inhibition | Sub-micromolar | nih.gov |
| H1299, A549 | Lung Cancer | Growth Inhibition | Low-micromolar | nih.gov |
| HCT116, HT29 | Colon Cancer | Growth Inhibition | Low-micromolar | nih.gov |
| U937 | Acute Myeloid Leukemia | Apoptosis Induction | Not specified | nih.gov |
Evaluation of Antimicrobial Properties against Bacterial and Fungal Strains
Derivatives featuring a tert-butyl group have shown promising activity against multidrug-resistant pathogens. A series of tert-butylphenylthiazoles demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL. nih.gov Some of these compounds also possessed antifungal activity against a fluconazole-resistant Candida albicans strain, with MIC values ranging from 4–16 μg/mL. nih.gov
In a separate study, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs were synthesized and screened. researchgate.net Two compounds showed maximum potency against S. aureus (ATCC 25323) with an MIC value of 6.25 µg/ml, which is comparable to the standard drug ciprofloxacin. researchgate.net The antifungal activity of this series was generally moderate, with MICs in the range of 100–200 µg/ml against various Candida and Aspergillus species. researchgate.net
| Compound Class | Pathogen | Activity (MIC) | Reference |
| tert-Butylphenylthiazoles | MRSA (USA300) | 4 μg/mL | nih.gov |
| tert-Butylphenylthiazoles | Clostridium difficile | 4 μg/mL | nih.gov |
| tert-Butylphenylthiazoles | Candida albicans (fluconazole-resistant) | 4–16 μg/mL | nih.gov |
| o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamates | Staphylococcus aureus (ATCC 25323) | 6.25 µg/ml | researchgate.net |
| o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamates | Fungal Strains | 100-200 µg/ml | researchgate.net |
Neurobiological Activity and Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease Models)
The neurobiological activity of tert-butyl carbamate derivatives extends to cellular models of Alzheimer's disease. The M4 compound, a dual inhibitor of BACE-1 and AChE, was assessed for its protective effects in astrocyte cells exposed to the amyloid-beta peptide (Aβ₁₋₄₂), a key factor in Alzheimer's pathology. nih.gov The results indicated that the M4 compound has a moderate protective effect on astrocytes against Aβ₁₋₄₂-induced cell death. nih.gov This protective action was attributed to a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals within the cell cultures. nih.gov These findings underscore the potential of such derivatives in mitigating the neuroinflammatory and oxidative stress components of neurodegenerative diseases. nih.gov
Antioxidant and Chemopreventive Activities
Compounds containing tert-butyl phenol (B47542) structures are well-known for their antioxidant properties. Studies have investigated the antioxidant and anti-inflammatory activities of artificial complex phenols like 2-tert-butyl-4-methoxyphenol (B74144) (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT). nih.gov These compounds exert efficient antioxidant activity, which can contribute to chemopreventive effects by mitigating oxidative stress. nih.gov
Other research has focused on novel synthetic derivatives. For instance, 2-(tert-butyl)-5-methylbenzene-1,4-diol and 3-(tert-butyl)-5-methylbenzene-1,2-diol were synthesized and evaluated for their antioxidant capabilities using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. mendeley.com The radical scavenging ability of these compounds was found to be significant. mendeley.com Similarly, a study on hydroxystilbene derivatives, including a 3',5'-di-tert-butyl-4'-hydroxy-3,5-dimethoxystilbene, confirmed their behavior as antioxidants. researchgate.net The total antioxidant capacity (TAC) of various newly synthesized heterocyclic derivatives originating from a tert-butyl-containing building block was also evaluated, with several compounds demonstrating significant antioxidant potency comparable to ascorbic acid. nih.gov
Other Therapeutic Target Explorations (e.g., Orexin (B13118510) Receptor Antagonism, IRAK4 Inhibition)
While direct studies on tert-butyl 3-hydroxyphenethylcarbamate are limited, the exploration of structurally related compounds provides insight into its potential therapeutic applications. The tert-butyl carbamate moiety is a recognized pharmacophore in the development of orexin receptor antagonists and IRAK4 inhibitors.
Orexin Receptor Antagonism:
The orexin system is a key regulator of wakefulness, and its antagonists are effective treatments for insomnia. Structure-activity relationship (SAR) studies of various chemical series have identified key features for potent orexin receptor antagonism. For instance, research on a series of N-aryl-2-phenylcyclopropanecarboxamides demonstrated that specific substitutions are crucial for binding affinity to both orexin 1 and orexin 2 receptors. nih.gov One of the lead compounds from this series, which incorporates a complex amide structure, showed oral efficacy in animal models of sleep. nih.gov Furthermore, a study on morphinan-based orexin antagonists found that the bulkiness of an N-substituent, such as a tert-butoxycarbonyl (Boc) group, can significantly enhance antagonistic activity at the orexin 1 receptor. researchgate.net This suggests that the tert-butyl carbamate group in derivatives of this compound could play a similar role in modulating orexin receptor activity.
IRAK4 Inhibition:
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, making it an attractive target for treating inflammatory and autoimmune diseases. The discovery of IRAK4 inhibitors has involved extensive medicinal chemistry efforts. A key intermediate in the synthesis of some IRAK4 inhibitors is tert-butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate, highlighting the compatibility of the tert-butyl carbamate functional group within IRAK4 inhibitor scaffolds. Root-cause analysis of the structure-activity relationships of the clinical candidate Zimlovisertib (PF-06650833) revealed subtle stereochemical and electronic effects that contribute to its high potency. nih.gov For example, a fluorine substitution on the lactam ring of Zimlovisertib enhances its hydrogen-bonding capacity, thereby increasing its inhibitory activity. nih.gov While the phenethylcarbamate scaffold has not been explicitly reported in the context of IRAK4 inhibition, the presence of the carbamate linker in various bioactive molecules suggests its potential as a building block for novel IRAK4 inhibitors.
Investigation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels
The precise molecular mechanisms of action for this compound derivatives at the cellular and subcellular levels have not been extensively elucidated in publicly available literature. However, based on the known pharmacology of related substituted phenethylamines, some potential mechanisms can be inferred.
At the subcellular level, the distribution and localization of these compounds would be influenced by their physicochemical properties, such as lipophilicity. The tert-butyl group generally increases lipophilicity, which may facilitate passage across cellular and subcellular membranes. nih.gov The potential for these compounds to modulate intracellular signaling cascades, such as those downstream of orexin or IRAK4 activation, would be a key area of investigation. For IRAK4, this would involve interference with the formation of the myddosome complex and subsequent phosphorylation events that lead to the activation of transcription factors like NF-κB. mdpi.com
Metabolic Stability and In Vitro/In Vivo Pharmacokinetic Assessment for Drug Development Candidates
The metabolic stability and pharmacokinetic profile of a drug candidate are critical determinants of its potential for successful clinical development. The presence of a tert-butyl group can significantly influence these properties.
Metabolic Stability:
The tert-butyl group is often susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov However, the metabolic fate of N-tert-butoxycarbonyl (Boc) protected compounds can vary. A study on the metabolism of N-tert-butoxycarbonylmethamphetamine (BocMA) using human and rat liver microsomes revealed that hydroxylation, carbonylation, and N-demethylation were the primary metabolic pathways. nih.gov Notably, methamphetamine itself was not detected as a metabolite, indicating that the Boc group can alter the metabolic profile of the parent phenethylamine (B48288). nih.gov General studies on the metabolism of phenethylamine derivatives have shown that hydroxylation and N-acetylation are common metabolic transformations. researchgate.netnih.gov The metabolic stability of this compound derivatives would likely be influenced by the specific substitution pattern on the aromatic ring and the phenethyl side chain.
In Vitro/In Vivo Pharmacokinetics:
The pharmacokinetic properties of tert-butyl carbamate-containing compounds are influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). The physicochemical properties of isosteres of the tert-butyl group have been shown to impact pharmacokinetic parameters. nih.gov For instance, replacing a tert-butyl group with other substituents can modulate lipophilicity and metabolic stability, thereby affecting oral bioavailability and clearance. nih.gov
While specific in vivo pharmacokinetic data for this compound are not available, studies on related structures provide some insights. The in vivo metabolism of BocMA in rats showed that the parent compound and its phase I metabolites were only recovered in very small amounts in the urine, suggesting extensive metabolism or alternative routes of elimination. nih.gov The development of potent and orally active orexin receptor antagonists has involved careful optimization of pharmacokinetic properties to ensure adequate brain penetration and duration of action. nih.gov Similarly, the clinical development of IRAK4 inhibitors like Zimlovisertib has been guided by a thorough understanding of its ADME properties. researchgate.net
Interactive Data Table: Key Pharmacological and Pharmacokinetic Considerations for tert-Butyl Carbamate Derivatives
| Parameter | Observation | Potential Implication for this compound Derivatives |
| Orexin Receptor Binding | Bulky N-substituents can enhance antagonist activity. researchgate.net | The tert-butyl carbamate group may contribute favorably to orexin receptor antagonism. |
| IRAK4 Inhibition | The tert-butyl carbamate is a component of synthetic intermediates for IRAK4 inhibitors. | The scaffold may be suitable for designing novel IRAK4 inhibitors. |
| Cellular Mechanism | Substituted phenethylamines can act on GPCRs like serotonin (B10506) receptors. nih.gov | Derivatives may interact with various GPCRs, influencing intracellular signaling. |
| Metabolic Stability | The tert-butyl group is often a site of metabolism. nih.gov The Boc group can alter metabolic pathways. nih.gov | The metabolic profile will likely involve oxidation of the tert-butyl group and other parts of the molecule. |
| Pharmacokinetics | Physicochemical properties of the tert-butyl group and its isosteres affect ADME. nih.gov | Optimization of the overall structure will be crucial for achieving desirable pharmacokinetic properties. |
Computational Chemistry and Theoretical Studies on Tert Butyl 3 Hydroxyphenethylcarbamate and Its Derivatives
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are instrumental in understanding how a ligand, such as tert-Butyl 3-hydroxyphenethylcarbamate, might interact with a biological target, typically a protein or enzyme.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. For a compound like this compound, researchers would first identify a potential biological target. The docking software would then calculate the binding affinity and pose, providing insights into potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on other carbamate (B1207046) derivatives often explore their interactions with enzymes like acetylcholinesterase or fatty acid amide hydrolase.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-target complex over time. This method simulates the movement of atoms and molecules to assess the stability of the binding pose predicted by docking. An MD simulation would reveal how the flexibility of both the ligand and the protein affects their interaction, providing a more realistic model of the binding event. Currently, no specific MD simulation studies have been published for this compound.
Quantum Chemical Calculations for Electronic Structure and Reaction Pathways
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine various molecular descriptors.
Table 1: Potential Quantum Chemical Descriptors for Future Studies
| Descriptor | Information Provided |
|---|---|
| HOMO/LUMO Energies | Highest Occupied and Lowest Unoccupied Molecular Orbital energies indicate the molecule's ability to donate or accept electrons. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule, identifying regions prone to electrophilic or nucleophilic attack. |
| Bond Dissociation Energies | Predicts the stability of chemical bonds within the molecule, offering insights into potential metabolic pathways. |
| Optimized Molecular Geometry | Determines the most stable 3D structure of the molecule, including bond lengths and angles. |
While studies on related compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide (B31651) have utilized these methods, specific calculations for this compound are not present in the literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required.
The process would involve:
Data Collection: Assembling a set of carbamate derivatives with known activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.
Model Building: Using statistical methods to create a mathematical equation linking the descriptors to the biological activity.
Validation: Testing the model's predictive power on an external set of compounds.
No QSAR studies specifically focused on a series including this compound have been identified.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Property Optimization
In silico ADMET prediction is crucial in the early stages of drug discovery to forecast the pharmacokinetic and toxicological properties of a compound. Various software and web servers can predict these properties based on a molecule's structure.
Table 2: Hypothetical In Silico ADMET Profile for Investigation
| Property | Predicted Parameter | Potential Significance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Assesses potential for drug-drug interactions. |
| Excretion | Renal Clearance | Predicts how the compound is eliminated from the body. |
| Toxicity | Ames Test Mutagenicity, Carcinogenicity | Flags potential toxic liabilities. |
Although these predictive tools are widely available, a formal and published in silico ADMET analysis for this compound has not been found. Such a study would be a valuable first step in assessing its drug-like properties.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Synthetic Methodologies
Traditional methods for carbamate (B1207046) synthesis have often relied on hazardous reagents such as phosgene (B1210022) and isocyanates. ontosight.ai The future of synthesizing phenethyl carbamates is geared towards greener, more efficient, and safer methodologies.
Next-generation synthetic approaches are focusing on several key areas:
Continuous Flow Synthesis: This technique offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. For the synthesis of carbamates, continuous-flow reactors can minimize the handling of hazardous intermediates and allow for precise control over reaction conditions, leading to higher yields and purity. ontosight.ai A notable approach involves the direct utilization of carbon dioxide (CO2) in a continuous-flow system, which significantly reduces reaction times compared to conventional CO2-based methods. ontosight.ai
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Esterases, for instance, have shown promise in the synthesis of carbamates in aqueous media, offering an environmentally friendly alternative to conventional chemical methods. nih.gov The promiscuous aminolysis activity of certain esterases can be exploited for the efficient conversion of amines and carbonates into carbamates. nih.gov
Electrocatalytic Synthesis: Electrocatalysis presents a novel approach for synthesizing carbamates from CO2 and amines under mild conditions. nih.gov This method avoids the need for dehydrating agents, bases, or homogeneous catalysts. The development of advanced electrode materials, such as single-atom catalysts, is expected to improve the efficiency and substrate scope of this technology. nih.gov
Catalytic Methods Using Greener Reagents: Research is actively exploring the use of less hazardous and more sustainable reagents. Dimethyl carbonate (DMC) is being investigated as a greener alternative to phosgene for the methoxycarbonylation of amines. nih.gov Additionally, the direct synthesis of carbamates from CO2, amines, and alcohols using basic catalysts is a promising halogen-free route. researchgate.net
| Methodology | Key Advantages | Representative Reagents/Catalysts |
| Continuous Flow Synthesis | Enhanced safety, improved control, automation potential | CO2, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| Biocatalysis | Environmentally friendly, high selectivity, mild conditions | Esterases (e.g., from Pyrobaculum calidifontis) |
| Electrocatalytic Synthesis | Mild conditions, avoids additional reagents | Single-atom catalysts (e.g., atomically dispersed Cu on N-doped carbon) |
| Greener Reagents | Reduced toxicity, sustainability | Dimethyl carbonate (DMC), CO2, basic catalysts (e.g., Cs2CO3) |
Exploration of Novel Biological Targets and Therapeutic Applications
Phenethyl carbamates are recognized for their potential as anticonvulsant and neuroprotective agents. ontosight.ai The structural similarities to approved drugs suggest a wealth of opportunities for discovering novel biological targets and therapeutic applications.
Future research in this area is likely to focus on:
Cholinesterase Inhibition: Phenylcarbamates have been investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. drugbank.comnih.gov Carbamate-modified derivatives of (-)-N(1)-phenethylnorphysostigmine have shown potent and selective inhibition of BChE. nih.gov Further exploration of phenethyl carbamates could lead to the development of new and more effective treatments for these conditions.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: MAGL is a key enzyme in the endocannabinoid system and is a target for treating pain, inflammation, and neurodegenerative diseases. Computational screening studies have been performed on newly designed carbamate derivatives as potential MAGL inhibitors. ijpsdronline.com
Oncology: The discovery of carbamate derivatives as inhibitors of Casitas B-lymphoma proto-oncogene-b (Cbl-b), a negative regulator of T cell activation, opens up new avenues for cancer immunotherapy. nih.gov
Anticonvulsant and CNS-Depressant Activity: The relationship of phenethyl carbamate to the anticonvulsant drug felbamate (B1672329) suggests that further investigation into its derivatives could yield new therapies for epilepsy and other neurological disorders. ontosight.aidrugbank.com
| Potential Therapeutic Area | Biological Target | Example of Related Compound Class |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Phenylcarbamates, Carbamate-modified (-)-N(1)-phenethylnorphysostigmine derivatives |
| Pain and Inflammation | Monoacylglycerol Lipase (MAGL) | Novel designed carbamate inhibitors |
| Cancer Immunotherapy | Casitas B-lymphoma proto-oncogene-b (Cbl-b) | Generative AI-designed carbamate inhibitors |
| Epilepsy | (Potential) CNS targets | Felbamate (related structure) |
Application in Chemical Biology and Probe Development
The carbamate scaffold is a versatile platform for the development of chemical probes to study biological systems. These tools are essential for target identification, validation, and understanding the mechanism of action of small molecules.
Emerging applications in this domain include:
Fluorescent Probes: Carbamate derivatives are being utilized in the design of fluorescent probes for detecting specific enzymes and proteins. For example, a β-allyl carbamate fluorescent probe has been developed for imaging vicinal dithiol proteins in living systems. rsc.org Another fluorescent probe for carboxylesterase employs a phenyldimethyl carbamate as a recognition group. nih.gov These examples highlight the potential for developing tert-Butyl 3-hydroxyphenethylcarbamate-based probes for various biological targets.
Photo-Affinity Labeling (PAL): PAL is a powerful technique for identifying the cellular targets of bioactive small molecules. The incorporation of a carbamate linker into a photo-affinity probe can be a valuable strategy for target deconvolution.
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to covalently label active enzymes in their native environment. The carbamate functionality could be incorporated into ABPP probes designed to target specific enzyme classes, such as serine hydrolases.
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Phenethyl Carbamates
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. accscience.comnih.gov
The application of AI and ML to phenethyl carbamates is a promising future direction, with potential contributions in:
Generative AI for Novel Compound Design: Generative AI models can design novel carbamate structures with desired properties. This approach has been successfully used to discover potent Cbl-b inhibitors. researchgate.netnih.gov
Virtual Screening and Docking Studies: Computational methods are being employed to screen libraries of carbamate derivatives against biological targets. Molecular docking can predict the binding modes of these compounds and guide the design of more potent inhibitors. nih.govijpsdronline.com
Predictive Modeling of ADMET Properties: AI and ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new phenethyl carbamate derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. mdpi.com
The convergence of these cutting-edge technologies and scientific disciplines promises to unlock the full potential of this compound and related compounds, leading to the development of novel therapeutics and a deeper understanding of complex biological systems.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-hydroxyphenethylcarbamate, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves reacting tert-butyl chloroformate with 3-hydroxyphenethylamine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:
- Temperature: Maintain 0–5°C during reagent addition to minimize side reactions.
- Solvent Selection: Dichloromethane or THF is preferred due to their inertness and solubility properties.
- Stoichiometry: A 1:1 molar ratio of amine to chloroformate ensures minimal unreacted starting material.
Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and tert-butyl group (δ ~1.4 ppm for nine equivalent protons).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 252.16 for C₁₃H₂₁NO₃).
- HPLC-PDA: Assesses purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, amber vials to prevent hydrolysis.
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers.
- Incompatibilities: Avoid strong acids/bases and oxidizing agents, which degrade the carbamate group .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound for scale-up?
Methodological Answer: A 2³ factorial design evaluates three factors: temperature (X₁), solvent polarity (X₂), and reaction time (X₃).
- Response Variables: Yield (%) and purity (HPLC area %).
- Analysis: Use ANOVA to identify significant factors. For example, higher solvent polarity (e.g., THF vs. DCM) may improve solubility but reduce reaction rate.
- Optimal Conditions: Pilot studies suggest 25°C, THF, and 12 hours achieve >85% yield with 99% purity .
Q. What strategies resolve contradictions in reported biological activities of carbamate derivatives like this compound?
Methodological Answer:
- Meta-Analysis: Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).
- Structural-Activity Relationships (SAR): Modify substituents (e.g., hydroxyl position) to isolate bioactive motifs.
- Mechanistic Studies: Use fluorescence quenching or SPR to validate target binding vs. non-specific interactions .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- DFT Calculations: Simulate carbamate bond cleavage energetics under acidic/basic conditions (e.g., using Gaussian or COMSOL).
- MD Simulations: Model solvation effects in polar vs. non-polar solvents to predict reaction pathways.
- Machine Learning: Train models on existing kinetic data to forecast optimal conditions for new transformations .
Q. What methodologies address gaps in toxicity and ecotoxicity data for this compound?
Methodological Answer:
- In Vitro Assays: Use HepG2 cells for acute toxicity (MTT assay) and Ames test for mutagenicity.
- Ecotoxicology: Perform Daphnia magna LC₅₀ tests (OECD 202) and algal growth inhibition (OECD 201).
- Read-Across: Leverage data from structurally similar carbamates (e.g., tert-butyl phenylcarbamates) with validated QSAR models .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the hydrolytic stability of this compound?
Methodological Answer:
- Controlled Hydrolysis Studies: Compare degradation rates at pH 2 (simulated gastric fluid) and pH 7.4 (blood) using LC-MS.
- Kinetic Analysis: Calculate rate constants (k) and half-lives (t₁/₂) to quantify stability.
- Cross-Lab Validation: Collaborate with independent labs using standardized protocols to eliminate methodological bias .
Methodological Innovations
Q. What advanced techniques enable real-time monitoring of this compound synthesis?
Methodological Answer:
- In Situ FTIR: Track carbamate formation by monitoring carbonyl stretch (~1700 cm⁻¹).
- PAT (Process Analytical Technology): Implement Raman spectroscopy for continuous reaction monitoring in flow reactors.
- Automation: Use AI-driven platforms (e.g., ChemOS) to adjust parameters dynamically based on real-time data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
